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Compound of Interest

Compound Name:
4-Ethoxy-2,3-

difluorobenzaldehyde

Cat. No.: B176945 Get Quote

As a Senior Application Scientist, the structural elucidation of novel compounds is a

cornerstone of our daily work. Among the arsenal of analytical techniques, Fourier Transform

Infrared (FTIR) spectroscopy remains a rapid, reliable, and indispensable first step for

confirming the synthesis of a target molecule. It provides a unique vibrational fingerprint,

confirming the presence of key functional groups and offering insights into the molecule's

overall structure.

This guide provides an in-depth, experience-driven interpretation of the FTIR spectrum for 4-
Ethoxy-2,3-difluorobenzaldehyde, a substituted aromatic aldehyde relevant in the synthesis

of advanced materials and pharmaceutical intermediates. We will not simply list expected

peaks; instead, we will dissect the molecule's structure, predict its spectral features based on

established principles, and compare it with related compounds to understand the subtle yet

significant influence of each substituent. This comparative approach is critical for building

confidence in spectral assignments, especially for novel structures.

Molecular Structure and Predicted Vibrational
Modes
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. 4-
Ethoxy-2,3-difluorobenzaldehyde (C₉H₈F₂O₂) is a polysubstituted benzene ring containing

four key functional groups whose vibrations will dominate the IR spectrum.
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Aldehyde Group (-CHO): This group will produce some of the most characteristic peaks,

including a strong carbonyl (C=O) stretch and the unique aldehydic C-H stretching vibrations.

Aromatic Ring (Substituted Benzene): The benzene ring gives rise to C-H stretching, C=C

ring stretching, and a complex pattern of out-of-plane C-H bending vibrations in the

fingerprint region, which can be indicative of the substitution pattern.

Ether Linkage (-O-CH₂CH₃): The ethoxy group will introduce aliphatic C-H stretching and

prominent C-O stretching bands.

Carbon-Fluorine Bonds (C-F): The two fluorine atoms attached directly to the aromatic ring

will produce strong, characteristic C-F stretching absorptions in the fingerprint region.
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Clean ATR Crystal
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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